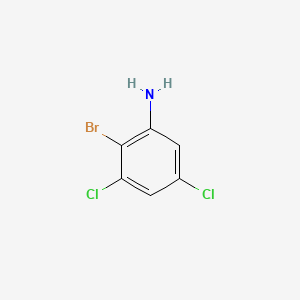

2-Bromo-3,5-dichloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQNMASFJWYHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672143 | |

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211214-30-0 | |

| Record name | 2-Bromo-3,5-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine, a class of chemical compounds that serve as versatile building blocks in organic synthesis. The specific arrangement of bromine and chlorine substituents on the aniline ring makes it a potentially valuable intermediate in the development of novel pharmaceuticals and other complex molecules. Due to the limited availability of specific experimental data for this compound, this guide provides a comprehensive overview of its anticipated physical properties, drawing comparisons with its isomers. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties, offering a robust framework for laboratory investigation.

Physicochemical Properties

| Property | 2-Bromo-3-chloroaniline | 2-Bromo-5-chloroaniline | 3,5-Dichloroaniline | 2,5-Dichloroaniline |

| CAS Number | 96558-73-5[1] | 823-57-4[2] | 626-43-7[3] | 95-82-9[4] |

| Molecular Formula | C₆H₅BrClN[1] | C₆H₅BrClN[2] | C₆H₅Cl₂N[3] | C₆H₅Cl₂N[4] |

| Molecular Weight ( g/mol ) | 206.47[5] | 206.47[6] | 162.02[3] | 162.01[4] |

| Melting Point (°C) | 41-43 | 38[7] | 46-52[3] | 47-50[4] |

| Boiling Point (°C) | 277 | 128 @ 7 mmHg[7] | 259-260 @ 741 mmHg[3] | 251[4] |

| Density (g/cm³) | 1.722 | 1.722 (Predicted)[7] | No Data Available | No Data Available |

| Solubility | No Data Available | Soluble in Methanol[8] | Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether.[9] | Insoluble in water.[4] |

| Appearance | Solid | White to Brown powder to lump[8] | White to brown crystals or needle crystal[3] | Colorless solid[4] |

Based on these comparisons, this compound is expected to be a solid at room temperature with a melting point in a similar range to its isomers. Its solubility is likely to be low in water but higher in organic solvents such as methanol, ethanol, ether, and chlorinated solvents.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline organic solid.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point range.

-

Allow the apparatus to cool.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a series of test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vortex each tube for 30 seconds to facilitate dissolution.

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

For a more quantitative assessment, continue to add small, known volumes of the solvent until the solid completely dissolves, allowing for the calculation of an approximate solubility.

-

Record the results as soluble, partially soluble, or insoluble for each solvent.

Mandatory Visualizations

The following diagrams illustrate key logical workflows for the handling and analysis of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. indiamart.com [indiamart.com]

- 2. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 3. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. 2-Bromo-3-chloroaniline | C6H5BrClN | CID 11843442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Bromo-3,5-dichloroaniline chemical structure and CAS number

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Bromo-3,5-dichloroaniline is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related compounds. The proposed synthesis and experimental protocols are illustrative and require laboratory validation for this specific molecule.

Introduction

This compound is a halogenated aromatic amine with the chemical structure and identifying information detailed below. Halogenated anilines are a significant class of compounds in organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of one bromine and two chlorine atoms on the aniline ring suggests its utility as a building block for creating complex molecular architectures with potential biological activity. Due to the limited specific data for this isomer, this guide leverages information on related compounds to provide a foundational understanding for researchers.

Chemical Structure:

CAS Number: 1211214-30-0

Physicochemical Properties

| Property | 2-Bromo-5-chloroaniline[1][2][3] | 4-Bromo-2,6-dichloroaniline[4][5][6] | 3,5-Dichloroaniline[7][8][9] | This compound (Predicted) |

| Molecular Formula | C₆H₅BrClN | C₆H₄BrCl₂N | C₆H₅Cl₂N | C₆H₄BrCl₂N |

| Molecular Weight ( g/mol ) | 206.47 | 240.91 | 162.02 | 240.91 |

| Appearance | White to Brown powder to lump | Solid, Crystals or powder | White to brown crystals or needle crystal | Likely a crystalline solid |

| Melting Point (°C) | 38 | 83-89 | 46-53 | Data not available |

| Boiling Point (°C) | 128 °C / 7mmHg | Data not available | 259-260 °C / 741 mmHg | Data not available |

| Solubility | Soluble in Methanol | Data not available | Insoluble in water; soluble in ethanol, ether | Likely soluble in organic solvents, sparingly soluble in water |

| pKa (Predicted) | 1.48 ± 0.10 | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not widely published, a plausible route can be devised based on general methods for the synthesis of polyhalogenated anilines. A common strategy involves the reduction of a corresponding nitroaromatic compound.

Proposed Synthesis of this compound

A potential synthetic pathway could start from 3,5-dichloroaniline, involving a regioselective bromination followed by purification. Another approach could be the reduction of a suitable nitro precursor, 1-bromo-2-nitro-3,5-dichlorobenzene.

General Experimental Protocol: Reduction of a Nitroaromatic Precursor

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Dissolution: Dissolve the nitroaromatic precursor (e.g., 1-bromo-2-nitro-3,5-dichlorobenzene) in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating: Gently heat the solution to a moderate temperature (e.g., 50-60 °C).

-

Reducing Agent Addition: Prepare a solution of a reducing agent. A common system is ammonium formate in water. Add this solution slowly to the heated nitroaromatic solution.

-

Catalyst/Co-reductant Addition: Carefully add a metal catalyst/co-reductant, such as zinc powder or iron powder, in small portions to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the metal catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Extract the resulting aqueous residue with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Application in Cross-Coupling Reactions: A General Protocol

Halogenated anilines are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[10] The reactivity of the C-X bond generally follows the trend I > Br > Cl, making the bromo-substituent a likely site for initial reaction under controlled conditions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl halide with a boronic acid and would need to be adapted and optimized for this compound.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (e.g., 12-24 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizations

Hypothetical Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a derivative from this compound, such as through a Suzuki coupling reaction.

Caption: A generalized workflow for the synthesis and purification of a biaryl derivative from this compound via a Suzuki coupling reaction.

Safety and Handling

Specific toxicology data for this compound is not available. However, as a halogenated aniline, it should be handled with care, assuming it may be toxic and irritant. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]

- 4. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]

- 5. 4-Bromo-2,6-dichloroaniline | C6H4BrCl2N | CID 69680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A14884.22 [thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]

- 9. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-3,5-dichloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-3,5-dichloroaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting its solubility based on its chemical structure and providing detailed, standardized experimental protocols for its empirical determination. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvents.

| Property | Value |

| CAS Number | 1211214-30-0[1] |

| Molecular Formula | C₆H₄BrCl₂N[1] |

| Molecular Weight | 240.91 g/mol [1] |

| Appearance | Solid (predicted) |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[1] |

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular structure of this compound, featuring a polar amino group (-NH₂) and a largely non-polar benzene ring substituted with three halogen atoms (one bromine and two chlorine), suggests a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The amino group can engage in hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected. For comparison, a similar compound, 2-bromo-5-chloroaniline, is known to be soluble in methanol and ethanol.[2][3][4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can engage in dipole-dipole interactions. Given the polar nature of the C-Br, C-Cl, and C-N bonds, this compound is predicted to be soluble in these solvents. 2-bromo-5-chloroaniline exhibits solubility in acetone and dimethylformamide.[2]

-

Non-polar Solvents (e.g., Benzene, Toluene, Hexane): The presence of the benzene ring and halogen atoms contributes to van der Waals forces, suggesting potential solubility in non-polar solvents. For instance, 3,5-dichloroaniline is soluble in benzene.[5]

Based on these considerations, the predicted solubility of this compound in common organic solvents is summarized below. It is critical to note that these are predictions and must be confirmed through experimental validation.

| Solvent | Solvent Type | Predicted Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Benzene | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble |

Experimental Protocols for Solubility Determination

To establish quantitative solubility data, standardized experimental methods are necessary. The isothermal saturation shake-flask method is a widely accepted technique.[6]

Isothermal Saturation Shake-Flask Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating in an oven (ensure the temperature is below the boiling point of the solute and solvent) or by using a vacuum desiccator.

-

Mass Determination and Calculation: Once the solvent has completely evaporated, weigh the container with the dried solute. The mass of the dissolved solute can then be determined.

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (mass of solute / volume of solvent withdrawn) × 100

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isothermal saturation shake-flask method.

Caption: A flowchart of the isothermal saturation shake-flask method.

This guide provides a predictive framework and a robust experimental protocol for determining the solubility of this compound in organic solvents. The generation of precise, quantitative solubility data is essential for the effective application of this compound in research and development.

References

- 1. 1211214-30-0|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 4. 2-BROMO-5-CHLOROANILINE CAS#: 823-57-4 [m.chemicalbook.com]

- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-3,5-dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Bromo-3,5-dichloroaniline. Due to the limited availability of directly measured spectra for this specific compound in public databases, this document focuses on predicted spectroscopic characteristics derived from closely related analogs and established principles of spectroscopy. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are based on the analysis of similar halogenated anilines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |

| ~ 7.0 - 7.2 | Doublet | 1H | Ar-H |

| ~ 7.2 - 7.4 | Doublet | 1H | Ar-H |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. The aromatic protons are expected to appear as doublets due to meta-coupling.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | C-NH₂ |

| ~ 134 - 136 | C-Cl |

| ~ 132 - 134 | C-Cl |

| ~ 125 - 128 | C-H |

| ~ 120 - 123 | C-H |

| ~ 110 - 113 | C-Br |

Note: The exact chemical shifts are influenced by the solvent and the combined electronic effects of the substituents.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H Asymmetric Stretch |

| 3300 - 3400 | Medium | N-H Symmetric Stretch |

| 1600 - 1630 | Strong | N-H Scissoring |

| 1450 - 1500 | Strong | Aromatic C=C Stretch |

| 1250 - 1350 | Strong | C-N Stretch |

| 700 - 850 | Strong | C-Cl Stretch |

| 550 - 650 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 241 | High | [M]⁺ (with ⁷⁹Br, ³⁵Cl, ³⁵Cl) |

| 243 | High | [M+2]⁺ (isotopic peaks) |

| 245 | Medium | [M+4]⁺ (isotopic peaks) |

| 247 | Low | [M+6]⁺ (isotopic peaks) |

| 162 | Medium | [M - Br]⁺ |

| 127 | Medium | [M - Br - Cl]⁺ |

Note: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition : Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. For ¹H NMR, acquire the spectrum using a standard pulse program. The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Place a small amount of solid this compound (approximately 10-20 mg) into a small vial.[1] Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.[1] Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1] Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[1]

-

Data Acquisition : Place the salt plate into the sample holder of the FTIR spectrometer.[1] Acquire a background spectrum of the clean, empty sample compartment. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[2] A dilute solution of the sample (e.g., ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate) is prepared. A small volume (e.g., 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization (Electron Ionization - EI) : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which can then undergo fragmentation.[3]

-

Mass Analysis and Detection : The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Identification.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-Bromo-3,5-dichloroaniline

Hazard Identification and Classification

Based on data from structurally related halogenated anilines, 2-Bromo-3,5-dichloroaniline is anticipated to be a hazardous substance. The primary hazards are expected to include:

-

Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[4]

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4]

The Globally Harmonized System (GHS) classifications for similar compounds are summarized below. It is prudent to handle this compound with the assumption that it falls under similar hazard categories.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 3 or 4 |

| Acute Toxicity, Dermal | Category 3 or 4 |

| Acute Toxicity, Inhalation | Category 3 or 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally similar compounds. These values can provide an estimate of the expected properties of this compound.

| Property | 3,5-Dichloroaniline | 2-Bromo-5-chloroaniline | 2,3-dichloro aniline |

| CAS Number | 626-43-7[4] | 823-57-4[5][6] | - |

| Molecular Formula | C6H5Cl2N[7] | C6H5BrClN[5][6][8] | - |

| Molecular Weight | 162.01 g/mol [7][9] | 206.47 g/mol [5][6][8] | 162.02 g/mole [10] |

| Appearance | White crystalline solid | White to Brown powder to lump[5][11] | Deep brown Solid[10] |

| Melting Point | - | 38 °C[5] | 23 °C[10] |

| Boiling Point | - | 128 °C / 7mmHg[5] | 120.0 - 124.0 °C 10 mmHg[10] |

| Solubility | Insoluble in water, soluble in ethanol, ether, diethyl carbonate. | Soluble in Methanol.[5] | Not Available |

| Storage Temperature | - | under inert gas (nitrogen or Argon) at 2–8 °C[5] | Keep tightly closed[10] |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to the following experimental protocols is mandatory.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[10]

-

Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield.[8]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Glove suitability and breakthrough time should be confirmed with the glove manufacturer.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The compound may be air and moisture sensitive.[1][2][3]

Emergency Procedures and First Aid

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflows and Logical Relationships

To further aid in the safe handling and management of this compound, the following diagrams illustrate key workflows and logical relationships.

References

- 1. 1211214-30-0|this compound|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]

- 6. 2-Bromo-5-chloroaniline | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. srinichem.com [srinichem.com]

- 9. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. 2-Bromo-5-chloroaniline | 823-57-4 | TCI AMERICA [tcichemicals.com]

Synthesis of 2-Bromo-3,5-dichloroaniline from 3,5-dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the preparation of 2-Bromo-3,5-dichloroaniline, a potentially valuable intermediate in pharmaceutical and agrochemical research. Due to the challenges associated with direct selective bromination of the highly activated 3,5-dichloroaniline starting material, a multi-step approach involving protection, regioselective bromination, and deprotection is presented. This document provides detailed, albeit hypothetical, experimental protocols and a summary of reaction parameters to serve as a foundational methodology for further laboratory investigation and development.

Introduction: The Challenge of Direct Bromination

The direct electrophilic bromination of 3,5-dichloroaniline presents a significant regioselectivity challenge. The amino group is a potent activating and ortho, para-directing group, while the two chlorine atoms are deactivating but also ortho, para-directing. The interplay of these electronic effects makes it difficult to selectively introduce a bromine atom at the C2 position without the concurrent formation of other isomers (4-bromo and 2,4-dibromo derivatives) and potential polybromination.

To circumvent these issues, a common and effective strategy in aniline chemistry is the temporary protection of the amino group. By converting the amine to an acetamide, its activating influence is attenuated, and the steric bulk of the acetyl group can be leveraged to influence the regiochemical outcome of the subsequent bromination step. This guide details a proposed three-step synthesis based on this protection-bromination-deprotection strategy.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 3,5-dichloroaniline is a three-step process:

-

Protection: The amino group of 3,5-dichloroaniline is acetylated to form N-(3,5-dichlorophenyl)acetamide.

-

Bromination: The intermediate acetamide is brominated to yield 2-Bromo-N-(3,5-dichlorophenyl)acetamide.

-

Deprotection: The acetyl group is removed via hydrolysis to afford the final product, this compound.

The overall transformation is depicted in the following workflow:

Caption: Proposed multi-step synthesis workflow for this compound.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the proposed reaction conditions for each step of the synthesis. These parameters are based on general procedures for analogous reactions and should be optimized for specific laboratory conditions.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | Acetylation | 3,5-Dichloroaniline | Acetic anhydride, Sodium acetate | Acetic acid | 100-120 | 2-4 |

| 2 | Bromination | N-(3,5-dichlorophenyl)acetamide | N-Bromosuccinimide (NBS), Acetic acid | Acetic acid | 25-50 | 12-24 |

| 3 | Hydrolysis | 2-Bromo-N-(3,5-dichlorophenyl)acetamide | Hydrochloric acid | Ethanol/Water | 80-100 | 4-8 |

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed three-step synthesis.

Step 1: Synthesis of N-(3,5-dichlorophenyl)acetamide (Protection)

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloroaniline (16.2 g, 0.1 mol), sodium acetate (8.2 g, 0.1 mol), and glacial acetic acid (100 mL).

-

Stir the mixture to dissolve the solids.

-

Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with stirring.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield crude N-(3,5-dichlorophenyl)acetamide.

-

The crude product can be purified by recrystallization from ethanol/water.

Step 2: Synthesis of 2-Bromo-N-(3,5-dichlorophenyl)acetamide (Bromination)

Methodology:

-

In a 250 mL round-bottom flask protected from light, dissolve N-(3,5-dichlorophenyl)acetamide (20.4 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) in one portion.

-

Stir the reaction mixture at room temperature (25 °C) for 24 hours.

-

Monitor the formation of the product by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

-

Upon completion, pour the reaction mixture into 500 mL of cold water.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with water (3 x 50 mL) and then with a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Dry the crude 2-Bromo-N-(3,5-dichlorophenyl)acetamide under vacuum.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Step 3: Synthesis of this compound (Deprotection)

Methodology:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 2-Bromo-N-(3,5-dichlorophenyl)acetamide (28.3 g, 0.1 mol), ethanol (100 mL), and concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux (approximately 90-100 °C) for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto 500 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Further purification can be accomplished by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualization of the Chemical Pathway

The chemical structures and transformations in the proposed synthesis are illustrated below.

Caption: Proposed chemical pathway for the synthesis of this compound.

Disclaimer: The experimental protocols provided in this document are hypothetical and based on established chemical principles for analogous transformations. These procedures have not been experimentally validated for this specific synthesis and should be adapted and optimized under appropriate laboratory safety protocols. All chemical manipulations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

The Emerging Role of 2-Bromo-3,5-dichloroaniline in Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds that offer unique structural and electronic properties is paramount. Among the versatile building blocks available to medicinal chemists, halogenated anilines have proven to be invaluable synthetic intermediates. This technical guide focuses on the potential applications of 2-Bromo-3,5-dichloroaniline, a readily available, yet underexplored, polychlorinated aromatic amine, in the synthesis of next-generation therapeutic agents. Its distinct substitution pattern offers a unique platform for the development of targeted therapies, particularly in the realms of oncology and infectious diseases.

Introduction: The Strategic Advantage of Polychlorinated Anilines in Drug Design

Polychlorinated anilines are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. The incorporation of multiple halogen atoms onto the aniline scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. The presence of bromine and chlorine atoms, as in this compound, provides medicinal chemists with multiple reactive handles for synthetic diversification through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

This compound: A Versatile Scaffold for Bioactive Molecules

This compound possesses a unique arrangement of functional groups that makes it an attractive starting material for medicinal chemistry campaigns. The amino group serves as a key nucleophile or can be transformed into a variety of other functionalities. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The two chlorine atoms contribute to the overall electronic nature of the ring and provide additional sites for potential modification or steric influence on neighboring substituents, which can be crucial for optimizing binding to target proteins.

Potential Therapeutic Applications

While specific drug candidates derived directly from this compound are not yet prevalent in publicly accessible literature, the structural motif of a di-chlorinated phenyl ring attached to a nitrogen-containing heterocycle is a common feature in a number of potent bioactive molecules. By analogy, this compound is a prime candidate for the synthesis of compounds targeting a range of therapeutic areas.

Kinase Inhibitors for Oncology

Many kinase inhibitors feature a substituted aniline core which is crucial for their interaction with the ATP-binding pocket of the target enzyme. The 2,6-dichlorophenyl moiety, which can be readily generated from a this compound precursor through synthetic transformations, is a key component of several reported kinase inhibitors.

Derivatives of 4-amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one have been investigated for their potential in treating non-Hodgkin's lymphomas. These compounds have shown significant growth inhibitory effects on various cancer cell lines.[1] For instance, the compound 4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-(4-(4-methylpiperazin-1yl)phenylamino)pyrido[2,3-]pyrimidin-7(8H)-one demonstrated potent inhibition of cell growth in Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1]

| Cell Line | GI₅₀ at 24h (µM)[1] | GI₅₀ at 48h (µM)[1] |

| Jeko-1 (MCL) | >10 | 2.5 |

| MEC-1 (CLL) | >10 | 1 |

| DOHH-2 (FL) | 1 | 0.5 |

| U-2932 (DLBCL) | 0.5 | 0.1 |

Furthermore, the dual Src/Abl kinase inhibitor Dasatinib (BMS-354825), N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, which contains a related 2-chloro-6-methylphenyl group, highlights the importance of this substitution pattern for achieving potent antitumor activity.[2]

dot

Caption: Hypothetical workflow for synthesizing bioactive molecules from this compound.

Antimicrobial Agents

Halogenated anilines and their derivatives have demonstrated promising antimicrobial properties. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. While direct studies on this compound are limited, related compounds have shown activity. For instance, 2-amino-4,6-dichloropyrimidines, which can be synthesized from precursors with a similar dichlorination pattern, have been shown to inhibit immune-activated nitric oxide (NO) production, an important factor in the host response to infection and inflammation.[3]

| Compound | Substituent at C5 | IC₅₀ (µM) for NO Inhibition[3] |

| B1 | H | 12 |

| B2 | CH₃ | 16 |

| B3 | F | 2 |

| B4 | Cl | 9 |

| B5 | Br | 12 |

| B6 | I | 36 |

These findings suggest that derivatives of this compound could be explored for their potential as novel anti-inflammatory or antimicrobial agents.

dot

Caption: Simplified Syk signaling pathway, a potential target for inhibitors derived from this scaffold.

Experimental Protocols: A Gateway to Novel Derivatives

The synthetic utility of this compound lies in its reactivity in well-established chemical transformations. The following are generalized protocols, adapted from literature on similar substrates, that can serve as a starting point for the synthesis of novel derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 5:1 mixture of dioxane and water.

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a biphasic system was used, separate the layers. If a single solvent was used, dilute the mixture with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3,5-dichloroaniline.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern provides a solid foundation for the synthesis of a diverse array of bioactive molecules. Based on the demonstrated efficacy of structurally related compounds, derivatives of this compound hold significant potential as kinase inhibitors for cancer therapy and as novel antimicrobial agents. The synthetic accessibility and the potential for facile diversification through established cross-coupling methodologies make this compound an attractive starting point for future drug discovery programs. Further exploration of the chemical space accessible from this versatile scaffold is warranted and is anticipated to yield novel therapeutic candidates with improved efficacy and pharmacological properties.

References

- 1. EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof - Google Patents [patents.google.com]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-3,5-dichloroaniline: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-dichloroaniline is a halogenated aromatic amine that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple points for selective functionalization, enabling the construction of complex molecular architectures. The presence of the amino group facilitates participation in various cyclization and condensation reactions, leading to the formation of privileged heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the preparation of bioactive heterocyclic molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in leveraging this key building block for drug discovery and development.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. The strategic incorporation of halogen atoms into these scaffolds can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct arrangement of three halogen atoms and a reactive amino group, presents a unique platform for the synthesis of novel heterocyclic entities. The differential reactivity of the bromo and chloro substituents, particularly in palladium-catalyzed cross-coupling reactions, allows for sequential and site-selective modifications, further expanding its synthetic potential. This guide will explore the synthesis of this compound and its application in the construction of acridone frameworks, a class of compounds known for their broad biological activities.

Synthesis of this compound

A common route to halogenated anilines involves the direct halogenation of a substituted aniline precursor. A plausible and efficient method for the preparation of this compound is the bromination of 3,5-dichloroaniline. The directing effect of the amino group facilitates the introduction of the bromine atom at the ortho position.

Experimental Protocol: Synthesis of this compound from 3,5-dichloroaniline

Materials:

-

3,5-Dichloroaniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled aniline solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the orange color of the excess bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Application in Heterocyclic Synthesis: The Acridone Scaffold

Acridones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, antiviral, and antiparasitic activities. The synthesis of the acridone core often involves the formation of a diarylamine intermediate followed by an intramolecular cyclization to form the tricyclic system. This compound is an excellent starting material for accessing substituted acridones, particularly through a synthetic strategy involving a Buchwald-Hartwig amination followed by an acid-catalyzed cyclization.

Proposed Synthetic Pathway to a Dichloroacridone Derivative

A representative synthetic route to a dichloro-substituted acridone derivative using this compound is outlined below. The process begins with a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with a suitably substituted methyl benzoate, followed by an intramolecular Friedel-Crafts acylation (cyclization) promoted by a strong acid like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

Caption: Proposed synthesis of 1,3-Dichloro-9(10H)-acridone.

Data Presentation: Reaction Parameters for Acridone Synthesis

The following table summarizes the key quantitative data for the proposed two-step synthesis of 1,3-Dichloro-9(10H)-acridone. The values are representative and based on typical conditions for similar transformations.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |

| 2 | Intramolecular Cyclization | Eaton's Reagent (P₂O₅ in MeSO₃H) | - | 120 | 2-4 | 80-95 |

Experimental Protocol: Synthesis of 1,3-Dichloro-9(10H)-acridone

Step 1: Synthesis of Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate

Materials:

-

This compound

-

Methyl 2-hydroxybenzoate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Schlenk flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), methyl 2-hydroxybenzoate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous toluene to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diarylamine intermediate.

Step 2: Synthesis of 1,3-Dichloro-9(10H)-acridone

Materials:

-

Methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate

-

Eaton's Reagent (7.7 wt % P₂O₅ in MeSO₃H)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Ice water

Procedure:

-

In a round-bottom flask, add the methyl 2-((2-bromo-3,5-dichlorophenyl)amino)benzoate intermediate (1.0 eq).

-

Carefully add Eaton's Reagent to the flask.

-

Heat the reaction mixture to 120 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto ice water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the 1,3-Dichloro-9(10H)-acridone product.

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a building block for heterocyclic compounds can be visualized as a series of logical steps, from the initial selection of coupling partners to the final characterization of the target molecule.

Biological Activity Screening of 2-Bromo-3,5-dichloroaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The aniline scaffold is a privileged structure in medicinal chemistry, valued for its synthetic versatility and presence in numerous therapeutic agents. Halogenated anilines, in particular, have demonstrated a wide spectrum of biological activities. This technical guide focuses on the biological activity screening of derivatives based on the 2-Bromo-3,5-dichloroaniline core. While direct studies on this specific scaffold are emerging, this document extrapolates from research on closely related halogenated anilines to provide a comprehensive overview of potential therapeutic applications, detailed experimental protocols for their evaluation, and insights into possible mechanisms of action. Key areas of focus include antimicrobial, anticancer, and enzyme inhibitory activities, providing a foundational framework for initiating drug discovery programs based on this promising chemical scaffold.

Antimicrobial and Antibiofilm Activity

The rise of multidrug-resistant (MDR) pathogens and the challenge of biofilm-associated infections necessitate the discovery of novel antimicrobial agents. Halogenated anilines have shown significant promise in this area, exhibiting both bacteriostatic and antibiofilm properties. Studies on compounds structurally similar to this compound, such as other bromo- and chloro-substituted anilines, provide valuable insights into their potential efficacy.

Quantitative Data from Related Halogenated Anilines

The following table summarizes the antimicrobial and antibiofilm activities of halogenated aniline derivatives against uropathogenic E. coli (UPEC), a common cause of urinary tract infections.[1][2]

| Compound | Organism | MIC (µg/mL) | Biofilm IC50 (µg/mL) | Reference |

| 4-Bromo-3-chloroaniline | UPEC | 200 | 10 | [1] |

| 3,5-Dibromoaniline | UPEC | 100 | 10 | [1] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial potency.[3][4][5]

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate culture (18-24 hours), select several colonies of the test bacterium.

-

Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., MHB).

-

The final volume in each well before adding the inoculum should be 50-100 µL, covering a concentration range appropriate for the expected MIC.[4]

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well (except the sterility control).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[6]

-

-

Data Interpretation:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., no turbidity).[5]

-

Proposed Mechanism of Action & Signaling Pathway

Research suggests that a primary mode of action for the antimicrobial and antibiofilm effects of some halogenated anilines is the inhibition of adenylate cyclase activity.[1][7] This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP). By inhibiting adenylate cyclase, the derivatives disrupt the cAMP-CRP regulatory system, leading to the downregulation of various virulence and biofilm-related genes.[2][7]

Anticancer Activity

The aniline framework is a key component of many successful anticancer drugs, particularly kinase inhibitors.[8][9][10] Screening this compound derivatives for cytotoxic activity against various cancer cell lines is a critical step in evaluating their therapeutic potential.

Quantitative Data from Representative Aniline Derivatives

The following table presents the antiproliferative activities of various aniline derivatives against several human cancer cell lines, demonstrating the potential potency of this compound class.

| Compound Class | Derivative Example | Cell Line | IC50 | Reference |

| 2-Substituted Pyrimidine | Compound 18c | HCT116 (Colon) | 18.5 nM (vs Mer) | [11] |

| "" | "" | MDA-MB-231 (Breast) | 33.6 nM (vs c-Met) | [11] |

| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 (Breast) | 0.11 µM | [12] |

| Benzothiazole Aniline | L1 | Liver Cancer Cells | Selective Inhibition | [13] |

IC50: Half-maximal Inhibitory Concentration, a measure of compound potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Cell Plating:

-

Harvest and count cells from a culture in the logarithmic growth phase.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15]

-

Add 10-20 µL of the MTT stock solution to each well.[16]

-

Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.1% NP-40 and 4 mM HCl) to each well to dissolve the formazan crystals.[15]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

-

Enzyme Inhibition Activity

Targeting specific enzymes is a highly successful strategy in drug development. Aniline derivatives are known to inhibit various enzymes, including kinases, which are central to many disease pathologies. Screening this compound derivatives against a panel of relevant enzymes can uncover potent and selective inhibitors.

Quantitative Data for Aniline-Based Enzyme Inhibitors

The table below highlights the inhibitory potency of different aniline derivatives against specific kinase targets.

| Compound Class | Derivative Example | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| 2-Substituted Pyrimidine | Compound 18c | Mer Kinase | Kinase Activity | 18.5 | [11] |

| 2-Substituted Pyrimidine | Compound 18c | c-Met Kinase | Kinase Activity | 33.6 | [11] |

| Anilinoquinazoline | Gefitinib | EGFR | Kinase Activity | 23-79 | [9] |

| Anilinoquinoline | Lapatinib | EGFR/HER2 | Kinase Activity | ~10 | [9] |

EGFR: Epidermal Growth Factor Receptor; HER2: Human Epidermal Growth Factor Receptor 2.

General Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a purified protein kinase.

-

Reagents and Materials:

-

Purified recombinant kinase.

-

Specific peptide or protein substrate for the kinase.

-

ATP (Adenosine triphosphate).

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

Test compounds dissolved in DMSO.

-

Detection reagents (e.g., phosphospecific antibody for ELISA or ³³P-ATP for radiometric assay).

-

Microplates (e.g., 96-well or 384-well).

-

-

Assay Procedure:

-

Dispense the test compounds at various concentrations into the wells of a microplate.

-

Add the purified kinase enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).

-

Stop the reaction using a stop buffer (e.g., containing EDTA to chelate Mg²⁺).

-

-

Signal Detection:

-

The method of detection depends on the assay format.

-

ELISA-based: Transfer the reaction mixture to a plate coated with the substrate. Detect the phosphorylated substrate using a phosphospecific antibody conjugated to an enzyme (like HRP), followed by the addition of a chromogenic or chemiluminescent substrate.

-

Radiometric: Spot the reaction mixture onto a phosphocellulose membrane. Wash away the unreacted ³³P-ATP. Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.

-

References

- 1. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. atcc.org [atcc.org]

Technical Guide: Crystal Structure Analysis of 2-Bromo-3,5-dichloroaniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this publication, a comprehensive, publicly available single-crystal X-ray diffraction study for 2-Bromo-3,5-dichloroaniline has not been found in surveyed crystallographic databases. This guide provides a detailed analysis of the closely related compound, 3,5-dichloroaniline , as a structural analogue to infer potential solid-state characteristics. Methodologies presented are based on established protocols for similar halogenated anilines and serve as a predictive guide for future experimental work on this compound.

Introduction

This compound is a halogenated aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of atoms and intermolecular interactions within the crystalline solid-state of such molecules dictates crucial physicochemical properties, including solubility, melting point, stability, and bioavailability. Understanding the crystal structure is therefore paramount for its application in drug development and materials science.

This technical guide outlines the anticipated molecular and crystal structure of this compound, provides a hypothetical, yet detailed, experimental protocol for its single-crystal X-ray diffraction analysis, and presents the crystallographic data for the analogous compound, 3,5-dichloroaniline, for comparative purposes.

Molecular Structure of this compound

The molecular structure of this compound consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and an amino group. The IUPAC name for this compound is 2-Bromo-3,5-dichlorobenzenamine.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

While extensive experimental data for this compound is scarce, the following table summarizes known and predicted properties for it and its structural isomers.

| Property | This compound (Predicted) | 2-Bromo-5-chloroaniline (Experimental) | 3,5-Dichloroaniline (Experimental) |

| Molecular Formula | C₆H₄BrCl₂N | C₆H₅BrClN | C₆H₅Cl₂N |

| Molecular Weight | 240.91 g/mol | 206.47 g/mol | 162.02 g/mol |

| Melting Point | Not available | 38 °C | 46-52 °C |

| Boiling Point | Not available | 128 °C at 7 mmHg | 259-260 °C at 741 mmHg |

| Solubility | Not available | Soluble in Methanol | Insoluble in water; soluble in ethanol, ether |

Hypothetical Experimental Protocol for Crystal Structure Determination

The following protocol outlines a standard procedure for the synthesis and single-crystal X-ray diffraction analysis of this compound, based on methodologies reported for analogous compounds.

Synthesis and Crystallization

A plausible synthetic route involves the bromination of 3,5-dichloroaniline.

Synthesis of this compound:

-

Dissolve 3,5-dichloroaniline in a suitable solvent such as glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine dissolved in glacial acetic acid to the solution at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Filter, wash the solid with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Caption: Hypothetical workflow for the crystal structure determination of this compound.

Data Collection and Refinement Parameters (Hypothetical):

| Parameter | Value |

| Instrument | Bruker SMART CCD area-detector diffractometer |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298(2) K |

| Data Collection Method | ω and φ scans |

| Absorption Correction | Multi-scan (e.g., SADABS) |

| Structure Solution | Direct methods (e.g., SHELXS) |

| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |

Crystal Structure Analysis of 3,5-Dichloroaniline (Analogue)

The crystal structure of 3,5-dichloroaniline was determined by S. C. Biswas and M. Sen and published in Acta Crystallographica in 1976. This data provides a valuable reference for predicting the packing and intermolecular interactions that might be present in the crystal structure of this compound.

Crystallographic Data

| Parameter | 3,5-Dichloroaniline |

| Chemical Formula | C₆H₅Cl₂N |

| Formula Weight | 162.02 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 18.01(2) Å |

| b | 3.89(1) Å |

| c | 9.92(1) Å |

| α, β, γ | 90° |

| Volume | 694.6 ų |

| Z | 4 |

| Calculated Density | 1.55 g/cm³ |

Structural Details and Intermolecular Interactions